Isobutyl chloromethyl sulfide
Overview
Description
Isobutyl chloromethyl sulfide is an organic compound that contains a sulfide group bonded to a chloromethyl group and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl chloromethyl sulfide can be synthesized through several methods. One common approach involves the reaction of isobutyl alcohol with thionyl chloride to form isobutyl chloride, which is then reacted with sodium sulfide to produce isobutyl sulfide. The final step involves the chloromethylation of isobutyl sulfide using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Isobutyl chloromethyl sulfide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form simpler sulfides using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are commonly used under mild to moderate conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids are used under controlled conditions to avoid over-oxidation.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include isobutyl methyl sulfide, isobutyl ethyl sulfide, and other substituted sulfides.
Oxidation: Major products are isobutyl chloromethyl sulfoxide and isobutyl chloromethyl sulfone.
Reduction: Reduced products include isobutyl methyl sulfide and other simpler sulfides.
Scientific Research Applications
Isobutyl chloromethyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a building block for polymers and other materials.
Mechanism of Action
The mechanism by which isobutyl chloromethyl sulfide exerts its effects involves the interaction of its functional groups with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the sulfide group can undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Isobutyl chloromethyl sulfide can be compared with other similar compounds such as:
- Isobutyl methyl sulfide
- Isobutyl ethyl sulfide
- Chloromethyl methyl sulfide
Uniqueness
The presence of both the chloromethyl and isobutyl groups in this compound makes it unique in its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, distinguishing it from other sulfides.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and industrial chemists alike. Further research and development may uncover even more applications and benefits of this intriguing compound.
Properties
IUPAC Name |
1-(chloromethylsulfanyl)-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClS/c1-5(2)3-7-4-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQIYFQNVBEYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517866 | |
Record name | 1-[(Chloromethyl)sulfanyl]-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-72-1 | |
Record name | 1-[(Chloromethyl)sulfanyl]-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(chloromethyl)sulfanyl]-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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